N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) is an organic compound with the molecular formula C26H18N4O7 It is characterized by the presence of two nitrobenzamide groups connected through an oxydibenzene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) typically involves the reaction of 4-nitrobenzoyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be N,N’-(oxydibenzene-4,1-diyl)bis(4-aminobenzamide).
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) largely depends on its chemical structure and the specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxydibenzene linkage provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(oxydi-4,1-phenylene)bis(4-aminobenzamide): Similar structure but with amino groups instead of nitro groups.
N,N’-(oxydibenzene-4,1-diyl)diacetamide: Similar structure but with acetamide groups instead of nitrobenzamide groups.
Uniqueness
N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The oxydibenzene linkage also contributes to its stability and versatility in various applications.
Properties
CAS No. |
34062-81-2 |
---|---|
Molecular Formula |
C26H18N4O7 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-nitro-N-[4-[4-[(4-nitrobenzoyl)amino]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C26H18N4O7/c31-25(17-1-9-21(10-2-17)29(33)34)27-19-5-13-23(14-6-19)37-24-15-7-20(8-16-24)28-26(32)18-3-11-22(12-4-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChI Key |
BBBRQJYHVZNVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.